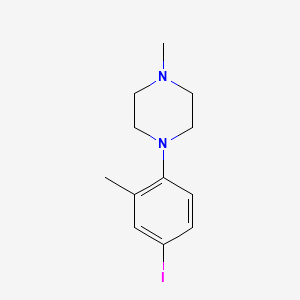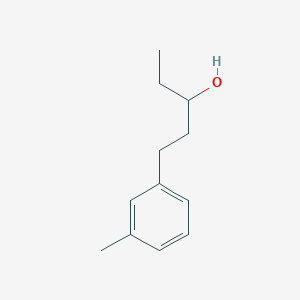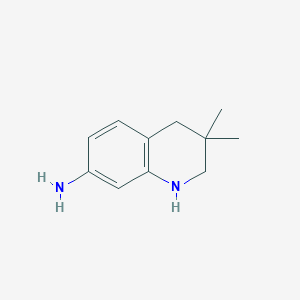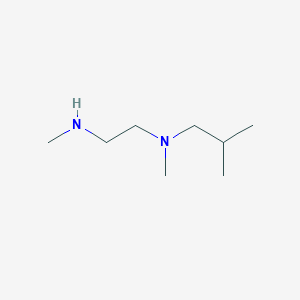
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine
Descripción general
Descripción
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propynyl group can be oxidized to form corresponding oxides.
Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.
Agrochemicals: It is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . In agrochemicals, it may inhibit enzymes critical for plant or fungal metabolism, leading to their death .
Comparación Con Compuestos Similares
4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-2,6-diaminopyrimidine: Used in the synthesis of pharmaceuticals like Minoxidil.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Used in the synthesis of fungicides.
The uniqueness of this compound lies in its propynyl group, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H5ClN2O |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
4-chloro-6-prop-2-ynoxypyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h1,4-5H,3H2 |
Clave InChI |
SYDGNXYENGLEQZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=NC=N1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8492512.png)
![N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8492520.png)



![1-{[4-(2-Methoxy-5-nitrophenyl)furan-2-yl]methyl}-4-methylpiperazine](/img/structure/B8492555.png)

